molecular formula C8H7ClN2 B13335906 7-Chloro-3-methylimidazo[1,5-a]pyridine

7-Chloro-3-methylimidazo[1,5-a]pyridine

Cat. No.: B13335906
M. Wt: 166.61 g/mol
InChI Key: ZEQWKAQWFCBNBF-UHFFFAOYSA-N
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Description

7-Chloro-3-methylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methylimidazo[1,5-a]pyridine typically involves the condensation of 2-chloropyridine with an appropriate imidazole derivative. Common synthetic strategies include:

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Batch Processing: Traditional batch processing methods are also used, particularly for smaller-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the imidazo[1,5-a]pyridine scaffold.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Substituted imidazo[1,5-a]pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

7-Chloro-3-methylimidazo[1,5-a]pyridine can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-chloro-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3

InChI Key

ZEQWKAQWFCBNBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CC(=C2)Cl

Origin of Product

United States

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